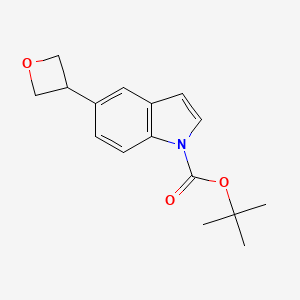

tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate

Description

tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is a synthetic indole derivative characterized by a tert-butyl carbamate group at the indole nitrogen and an oxetane ring at the 5-position of the indole scaffold.

Properties

Molecular Formula |

C16H19NO3 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

tert-butyl 5-(oxetan-3-yl)indole-1-carboxylate |

InChI |

InChI=1S/C16H19NO3/c1-16(2,3)20-15(18)17-7-6-12-8-11(4-5-14(12)17)13-9-19-10-13/h4-8,13H,9-10H2,1-3H3 |

InChI Key |

JCDIYKZMHODREK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C3COC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies Overview

The synthesis of tert-butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate involves two primary objectives:

- Construction of the 5-(oxetan-3-yl)-1H-indole scaffold

- Introduction of the Boc protecting group at the indole nitrogen

Key challenges include preserving the oxetane ring’s stability during reactions and achieving regioselective functionalization. Methods are categorized into (a) direct coupling of oxetane to preformed indoles and (b) indole ring synthesis with pre-installed oxetane substituents.

Stepwise Synthesis Procedures

Preparation of 5-(Oxetan-3-yl)-1H-indole

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 5-bromo-1H-indole and oxetan-3-ylboronic acid offers a direct route:

Reagents :

- 5-Bromo-1H-indole (1.0 equiv)

- Oxetan-3-ylboronic acid (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.0 equiv)

- DME/H₂O (4:1)

Procedure :

The mixture is heated to 80°C under nitrogen for 12 hours. After extraction with ethyl acetate and purification via silica gel chromatography, 5-(oxetan-3-yl)-1H-indole is obtained in 65–72% yield.

Mechanistic Insight :

The oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination yield the coupled product.

Fischer Indole Synthesis

Cyclization of phenylhydrazine with oxetan-3-yl methyl ketone under acidic conditions generates the indole core:

Reagents :

- Phenylhydrazine (1.0 equiv)

- Oxetan-3-yl methyl ketone (1.1 equiv)

- HCl (conc., catalytic)

- Ethanol (reflux)

Procedure :

Refluxing for 6 hours followed by neutralization with NaHCO₃ affords the indole derivative in 55–60% yield. This method suffers from lower regioselectivity but is cost-effective for bulk synthesis.

Boc Protection of the Indole Nitrogen

Reagents :

- 5-(Oxetan-3-yl)-1H-indole (1.0 equiv)

- Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv)

- 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

- Dichloromethane (DCM, solvent)

Procedure :

The indole is dissolved in DCM, and Boc₂O/DMAP is added at 0°C. After stirring at room temperature for 4 hours, the mixture is washed with brine and purified via flash chromatography (petroleum ether/ethyl acetate = 8:2) to yield the title compound in 85–90% purity.

Critical Parameters :

- Excess Boc₂O ensures complete protection.

- DMAP accelerates the reaction by deprotonating the indole nitrogen.

Optimization and Yield Considerations

| Parameter | Suzuki-Miyaura | Fischer Indole | Mitsunobu |

|---|---|---|---|

| Yield (%) | 65–72 | 55–60 | 60–68 |

| Regioselectivity | High | Moderate | High |

| Cost Efficiency | Moderate | High | Low |

| Scalability | >100 g | >500 g | <50 g |

Key Findings :

- The Suzuki-Miyaura method balances yield and selectivity for lab-scale synthesis.

- The Fischer route is preferred for industrial applications despite lower yields.

Analytical Data and Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) :

- δ 8.10 (s, 1H, NH), 7.45 (d, J = 8.5 Hz, 1H, ArH), 7.32 (d, J = 8.5 Hz, 1H, ArH), 4.85–4.70 (m, 4H, oxetane CH₂), 3.95–3.85 (m, 1H, oxetane CH), 1.60 (s, 9H, Boc CH₃).

FTIR (cm⁻¹) :

HRMS (ESI+) :

- Calculated for C₁₆H₁₉NO₃ [M+H]⁺: 274.1443; Found: 274.1440.

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group in tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating reactive intermediates in peptide synthesis or drug design.

Reaction Conditions :

-

Acidic Hydrolysis : HCl in dioxane or aqueous HCl, 50°C for 12–24 hours .

-

Basic Hydrolysis : NaOH or KOH in aqueous THF, room temperature .

Mechanism : The tert-butyl ester undergoes cleavage via nucleophilic attack by water, facilitated by acid or base catalysis.

Product : 5-(Oxetan-3-yl)-1H-indole-1-carboxylic acid (M.W. 219.21 g/mol) .

Suzuki-Miyaura Cross-Coupling

The indole moiety in this compound can participate in Suzuki-Miyaura reactions if halogenated. For example, a bromine substituent at the 5-position (adjacent to the oxetane) could couple with boronic acids to form biaryl structures.

Reaction Parameters :

Example Product :

Oxetane Ring Reactivity

The oxetane ring (four-membered oxygen-containing heterocycle) is prone to strain-driven reactions:

3.1. Ring-Opening Reactions

-

Nucleophilic Attack : Alcohols, amines, or Grignard reagents can open the oxetane under acidic conditions (e.g., H₂SO₄) .

-

Acid-Catalyzed Hydrolysis : Produces diols (e.g., 3-(hydroxymethyl)oxetanol) .

3.2. Substitution Reactions

-

Alkylation : Oxetane undergoes alkylation at the 3-position with alkyl halides in the presence of bases .

-

Epoxidation : Oxidation with peracids (e.g., mCPBA) forms epoxides, which can further react with nucleophiles .

4.2. Diversification

-

Boronic Acid Coupling : Suzuki reactions expand aromatic substituents on the indole .

-

Ester Reduction : Conversion to carboxylic acids or amides for bioactive screening .

Data Table: Reaction Outcomes

Research Implications

This compound serves as a versatile scaffold in medicinal chemistry:

-

Pharmacological Targets : Indole-based drugs (e.g., kinase inhibitors, GPCR modulators) .

-

Materials Science : Oxetane rings are used in polymer synthesis .

-

Bioconjugation : The carboxylic acid derivative enables peptide or protein conjugation .

Future Directions :

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Indole derivatives are known for their pharmacological activities, and this compound could be a candidate for drug development.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes or receptors, potentially modulating their activity. The oxetane ring and tert-butyl ester group may influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physical properties:

Key Observations:

- Electronic Effects: Electron-donating groups (e.g., methoxy in 6a) increase indole ring electron density, enhancing nucleophilic reactivity. The trifluoromethyl group (6d, ) is strongly electron-withdrawing, which may reduce metabolic degradation compared to oxetane-containing analogs.

- Tetrahydrofuran (8z) has a larger, less strained ring, offering different steric profiles .

- Synthetic Yields:

Physicochemical Properties

- Melting Points:

- Methoxy-substituted 6a (176–177°C) and nitro-substituted 6c (182–183°C) exhibit high melting points due to strong intermolecular interactions (e.g., hydrogen bonding or π-stacking). Oxetane’s polarity may similarly promote crystallinity, though data are unavailable .

- Alkenyl-substituted 5b (yellow oil) and trifluoromethyl derivatives (liquid at RT) show lower melting points, highlighting the impact of substituent flexibility and hydrophobicity .

- Solubility:

- Oxetane’s polarity likely improves aqueous solubility compared to hydrophobic groups (e.g., phenyl in 6a), making it advantageous in drug design .

Biological Activity

tert-Butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The oxetane ring contributes to the compound's structural uniqueness, potentially influencing its interactions with biological targets.

Chemical Formula: CHNO

Molecular Weight: 235.26 g/mol

Research indicates that compounds containing indole structures often interact with various biological pathways, including enzyme inhibition and receptor modulation. The specific biological activities of this compound have not been extensively documented in literature; however, related indole derivatives have shown promising results:

- Inhibition of Enzymes: Indole derivatives frequently act as inhibitors for cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways. For instance, compounds with similar structures have demonstrated selectivity for COX-1 over COX-2, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Anticancer Activity: Indole-based compounds have been explored for their anticancer properties. In a study involving indole derivatives, significant tumor growth inhibition was observed in xenograft models . This suggests that this compound may also possess anticancer properties worth investigating.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of indole derivatives. Key findings from related studies include:

- Substituent Effects: The introduction of various substituents on the indole ring can significantly affect potency and selectivity against specific targets. For example, modifications that enhance lipophilicity often improve membrane permeability and bioavailability .

- Oxetane Influence: The presence of the oxetane ring may enhance binding affinity due to its ability to form stable interactions with target proteins or enzymes.

Case Studies and Research Findings

Several studies have highlighted the potential of indole-based compounds:

- GSK-3β Inhibitors: A series of pyrimido[4,5-b]indoles were evaluated for their inhibitory activity against GSK-3β, an important target in cancer therapy. These studies demonstrated that structural modifications could lead to nanomolar potency while improving metabolic stability .

- Pain Management: Research into small molecules for pain management has identified several indole derivatives as potent COX inhibitors, emphasizing the relevance of this scaffold in developing analgesic agents .

Data Table: Comparative Biological Activities

Q & A

Q. What synthetic routes are reported for tert-butyl 5-(oxetan-3-yl)-1H-indole-1-carboxylate, and what catalytic systems are effective?

The compound is synthesized via protection of the indole NH group using tert-butyl dicarbonate (Boc₂O) with 4-dimethylaminopyridine (DMAP) as a catalytic base . Modifications to the oxetan-3-yl substituent may involve cross-coupling reactions or functional group interconversions. For example, tert-butyl indole carboxylates are often precursors in multi-step syntheses of bioactive molecules, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV research .

Q. What safety precautions are critical when handling this compound given limited toxicological data?

Key safety measures include:

- Using personal protective equipment (PPE): gloves, lab coat, and safety goggles .

- Working in a fume hood to avoid inhalation of toxic fumes during combustion .

- Avoiding water jets for fire suppression; use CO₂, dry chemical powder, or alcohol-resistant foam .

- Disposing of waste via licensed facilities compliant with local regulations .

Q. How is this compound characterized analytically?

Characterization involves:

- ¹H/¹³C NMR : To confirm regioselective Boc protection and oxetan-3-yl substitution .

- HRMS : For molecular weight validation .

- IR spectroscopy : To identify carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) from the Boc group .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of derivatives from this compound?

Enantioselective Friedel-Crafts α-arylation or asymmetric catalysis (e.g., chiral Brønsted acids) can introduce stereocenters. For example, (S)-configured derivatives were synthesized using enantiopure starting materials and Dess-Martin periodinane (DMP) for oxidation . Reaction conditions (solvent, temperature) must be tailored to minimize racemization .

Q. How does computational modeling aid in predicting reactivity or regioselectivity?

Density functional theory (DFT) calculations can model electronic effects of the oxetan-3-yl group on indole ring reactivity. For instance, the electron-donating oxetane may influence electrophilic substitution patterns at the 5-position . Molecular docking studies also predict interactions with biological targets (e.g., reverse transcriptase) .

Q. How can stability issues (e.g., Boc deprotection) be mitigated during storage or reactions?

- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

- Reaction conditions : Avoid strong acids (e.g., TFA) unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) in polar aprotic solvents (e.g., CH₂Cl₂) .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields for Boc-protected indoles?

Variations in yields may arise from:

- Catalyst loading : DMAP concentrations (e.g., 0.1–1.0 equiv) impact Boc protection efficiency .

- Purification methods : Column chromatography vs. recrystallization can affect isolated yields .

- Moisture sensitivity : Hydrolysis of the oxetan-3-yl group may reduce yields if reactions are not anhydrous .

Q. What ecological risk assessments are feasible despite missing ecotoxicity data?

Apply read-across methods using structurally similar compounds (e.g., tert-butyl indole carboxylates) to estimate persistence, bioaccumulation, and toxicity (PBT). For example, tert-butyl groups are generally resistant to hydrolysis, suggesting environmental persistence .

Methodological Guidelines

Q. What protocols validate the purity of this compound for biological assays?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and ≥95% purity threshold .

- Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Q. How can researchers troubleshoot low yields in cross-coupling reactions involving the oxetan-3-yl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.